molecular formula C9H13N3O B13646141 7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one CAS No. 2138348-76-0

7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one

Cat. No.: B13646141
CAS No.: 2138348-76-0
M. Wt: 179.22 g/mol
InChI Key: HIYPGLOIGMKOTC-UHFFFAOYSA-N
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Description

7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one is a heterocyclic compound that features an imidazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted imidazole with a suitable azepine precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered ring structures.

Scientific Research Applications

7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one: A structurally similar compound with a pyrazole ring instead of an imidazole ring.

    1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylic acid tert-butyl ester: Another related compound with different substituents and ring structures.

Uniqueness

7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2138348-76-0

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

7,7-dimethyl-1,5,6,8-tetrahydroimidazo[4,5-c]azepin-4-one

InChI

InChI=1S/C9H13N3O/c1-9(2)3-6-7(12-5-11-6)8(13)10-4-9/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

HIYPGLOIGMKOTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)NC1)N=CN2)C

Origin of Product

United States

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